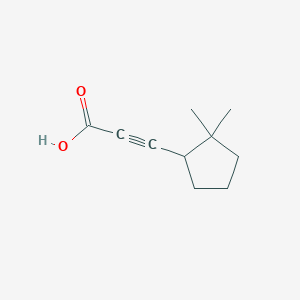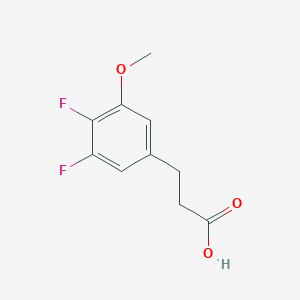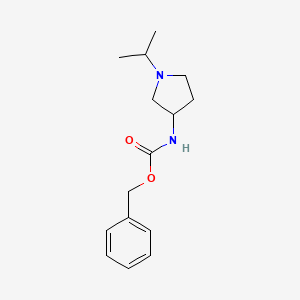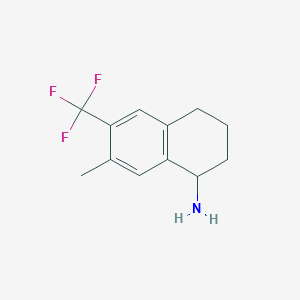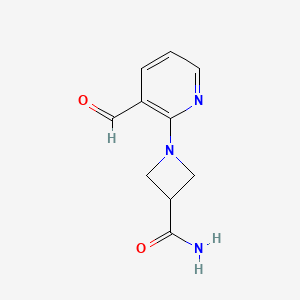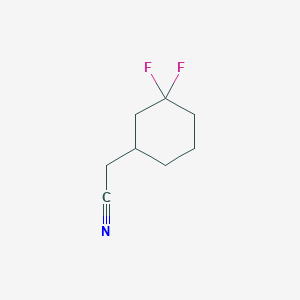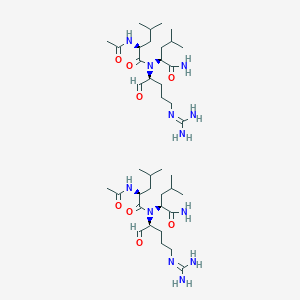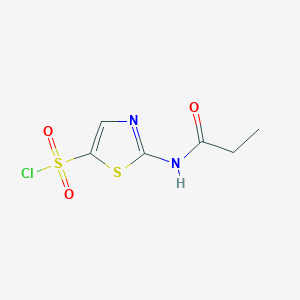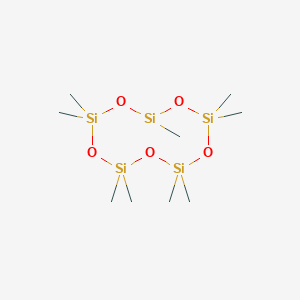
2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane is a highly specialized organosilicon compound. It is characterized by its unique structure, which includes multiple silicon and oxygen atoms arranged in a cyclic pattern. This compound is known for its stability and resistance to various chemical reactions, making it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane typically involves the reaction of methylchlorosilanes with siloxanes under controlled conditions. The process requires precise temperature and pressure settings to ensure the correct formation of the cyclic structure. Catalysts such as platinum or palladium are often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for the precise control of reaction parameters, ensuring high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove any impurities and obtain the desired product.
化学反应分析
Types of Reactions
2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane primarily undergoes substitution reactions due to the presence of silicon atoms. It is resistant to oxidation and reduction reactions, which is attributed to its stable cyclic structure.
Common Reagents and Conditions
Common reagents used in substitution reactions include halogens and organometallic compounds. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silicon-oxygen bonds. Solvents such as toluene or hexane are often used to dissolve the reactants and facilitate the reaction.
Major Products
The major products formed from these reactions are typically modified siloxanes with different functional groups attached to the silicon atoms. These products can be further utilized in various applications, including the production of advanced materials and coatings.
科学研究应用
2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings and adhesives.
作用机制
The mechanism of action of 2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane involves its interaction with various molecular targets through its silicon-oxygen bonds. These interactions can lead to the formation of stable complexes, which can be used to modify the properties of materials. The compound’s stability and resistance to degradation make it an ideal candidate for long-term applications.
相似化合物的比较
Similar Compounds
- 2,2,4,4,6,6,8,8,10,10-Decamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane
- 2,2,4,4,6,6,8,8-Octamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilecane
Uniqueness
Compared to similar compounds, 2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane offers enhanced stability and resistance to chemical reactions. Its unique cyclic structure with multiple silicon and oxygen atoms provides superior performance in various applications, making it a preferred choice in both research and industrial settings.
属性
分子式 |
C9H27O5Si5 |
|---|---|
分子量 |
355.73 g/mol |
InChI |
InChI=1S/C9H27O5Si5/c1-15-10-16(2,3)12-18(6,7)14-19(8,9)13-17(4,5)11-15/h1-9H3 |
InChI 键 |
JRHXLTMJBBHGCR-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


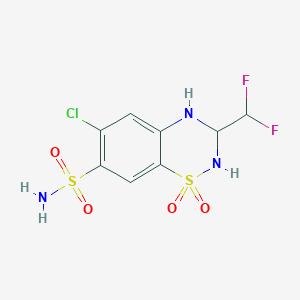
![(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide](/img/structure/B13152294.png)

![1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione](/img/structure/B13152299.png)
